molecular formula C25H20FN3O3S B11284273 N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B11284273
M. Wt: 461.5 g/mol
InChI Key: WTBHOPDHDIFUJD-UHFFFAOYSA-N
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Description

N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C25H20FN3O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide

InChI

InChI=1S/C25H20FN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30)

InChI Key

WTBHOPDHDIFUJD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)F

Origin of Product

United States

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